molecular formula C14H14BNO3 B1393146 3-(p-Tolylcarbamoyl)phenylboronic acid CAS No. 1072946-03-2

3-(p-Tolylcarbamoyl)phenylboronic acid

Cat. No.: B1393146
CAS No.: 1072946-03-2
M. Wt: 255.08 g/mol
InChI Key: CCZJEJMKNHPTNG-UHFFFAOYSA-N
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Description

3-(p-Tolylcarbamoyl)phenylboronic acid is an organic compound with the molecular formula C14H14BNO3 and a molecular weight of 255.08 g/mol It is a boronic acid derivative, characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a p-tolylcarbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(p-Tolylcarbamoyl)phenylboronic acid typically involves the reaction of 3-aminophenylboronic acid with p-tolyl isocyanate. The reaction is carried out under inert atmosphere conditions, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(p-Tolylcarbamoyl)phenylboronic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic esters, while substitution reactions can produce a variety of substituted phenylboronic acid derivatives.

Scientific Research Applications

3-(p-Tolylcarbamoyl)phenylboronic acid has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(p-Tolylcarbamoyl)phenylboronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The compound’s effects are mediated through pathways involving these interactions, which can modulate biological processes and chemical reactions .

Comparison with Similar Compounds

Similar Compounds

  • 3-(p-Tolylcarbamoyl)phenylboronic acid
  • 3-(3-Chloro-4-fluorophenyl)3-boronobenzamide
  • 3-Boronoisonicotinic acid
  • 4-(Methylthio)-2-(trifluoromethyl)phenylboronic acid
  • 4-Cyanopyridine-2-boronic acid

Uniqueness

This compound is unique due to the presence of the p-tolylcarbamoyl group, which imparts specific chemical properties and reactivity. This makes it distinct from other boronic acids and enhances its utility in various applications, particularly in the synthesis of complex organic molecules and the development of boron-based therapeutics.

Properties

IUPAC Name

[3-[(4-methylphenyl)carbamoyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BNO3/c1-10-5-7-13(8-6-10)16-14(17)11-3-2-4-12(9-11)15(18)19/h2-9,18-19H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCZJEJMKNHPTNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80674440
Record name {3-[(4-Methylphenyl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072946-03-2
Record name {3-[(4-Methylphenyl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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